molecular formula C21H24ClN3O5S B2995233 N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872862-59-4

N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2995233
CAS No.: 872862-59-4
M. Wt: 465.95
InChI Key: CCIAJOARAQOPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by:

  • N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, where the tosyl (p-toluenesulfonyl) moiety enhances stability and modulates solubility.
  • Core structure: The oxalamide (-NC(O)C(O)N-) backbone, a common feature in bioactive molecules due to hydrogen-bonding capacity and metabolic resistance .

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-15-3-9-18(10-4-15)31(28,29)25-11-2-12-30-19(25)14-24-21(27)20(26)23-13-16-5-7-17(22)8-6-16/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIAJOARAQOPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:

    Formation of the Oxazinan Ring: The oxazinan ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols and aldehydes.

    Tosyl Protection: The oxazinan ring is then protected with a tosyl group to prevent unwanted reactions during subsequent steps.

    Formation of the Oxalamide: The protected oxazinan is reacted with oxalyl chloride to form the oxalamide intermediate.

    Introduction of the 4-Chlorobenzyl Group: Finally, the 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the 4-chlorobenzyl group or the tosyl-protected oxazinan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The oxalamide functional group and the tosyl-protected oxazinan ring may play crucial roles in these interactions.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Biological Activity/Notes References
N1-(4-Chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide (Target) C22H24ClN3O6S 506.0 4-Chlorobenzyl; Tosyl-oxazinan Not reported Structural similarity to antiviral agents
N1-(2-Methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide C22H27N3O6S 461.5 2-Methoxybenzyl; Tosyl-oxazinan Not reported Lower molecular weight; altered electronics
N1-(4-Chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide (56) C23H23ClN2O4 426.9 4-Chlorobenzyl; 4-Methoxyphenethyl 23 Inhibitor of stearoyl-CoA desaturase
N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)oxalamide (15) C16H17ClN4O3S 380.8 4-Chlorophenyl; Hydroxyethyl-thiazole 53 HIV entry inhibitor (stereoisomer mixture)
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) C19H21N3O4 355.4 2,4-Dimethoxybenzyl; Pyridylethyl Not reported Umami flavor enhancer; regulatory approval

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorobenzyl) enhance metabolic stability compared to electron-donating groups (e.g., 2-methoxybenzyl) .
  • Biological Activity : The oxalamide core paired with heterocyclic substituents (e.g., thiazole in compound 15) correlates with antiviral activity, while aromatic ethers (e.g., S336) favor flavor-enhancing properties .
  • Synthetic Accessibility : Yields vary widely (23–53%), influenced by steric hindrance (e.g., bulky tosyl-oxazinan in the target) and purification challenges .

Metabolic and Toxicological Profiles

  • Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar resistance to hydrolysis in the target compound .
  • Toxicity: Structurally related oxalamides exhibit high safety margins (NOEL = 100 mg/kg/day), though substituents like chlorobenzyl may alter toxicity profiles .

Biological Activity

N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is C21H24ClN3O5S, with a molecular weight of 466.0 g/mol. The compound consists of an oxalamide functional group linked to a tosyl-protected oxazinan ring and a 4-chlorobenzyl group. These structural elements contribute to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC21H24ClN3O5S
Molecular Weight466.0 g/mol
CAS Number872862-59-4

Synthesis Methods

The synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves several key steps:

  • Formation of the Oxazinan Ring : This is achieved through cyclization reactions involving amino alcohols and aldehydes.
  • Tosyl Protection : The oxazinan ring is protected using a tosyl group to prevent unwanted reactions.
  • Oxalamide Formation : The protected oxazinan is reacted with oxalyl chloride to form the oxalamide intermediate.
  • Introduction of the 4-Chlorobenzyl Group : This is done via nucleophilic substitution reactions.

The biological activity of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide likely involves its interaction with specific enzymes or receptors, modulating their activity. The presence of the oxalamide group may enhance its binding affinity to biological targets, contributing to its pharmacological effects.

Case Studies and Research Findings

Research has indicated that compounds similar to N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exhibit various biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : Studies have indicated that related compounds can inhibit cancer cell proliferation through specific molecular interactions.

For instance, a study on similar oxalamides demonstrated significant cytotoxic effects against cancer cell lines, highlighting the therapeutic potential of these compounds .

Comparative Analysis

To understand the uniqueness of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
N1-(4-chlorophenethyl)-N2-(methyl)oxalamideLacks the tosyl-protected ringDifferent solubility and bioactivity profiles
N1-(benzyl)-N2-(methyl)oxalamideLacks the chlorobenzyl groupVariations in reactivity due to missing substituents
N1-(4-chlorobenzyl)-N2-(ethyl)oxalamideHas an ethyl group insteadAltered biological interactions compared to oxazinan

Q & A

Q. How can researchers optimize the synthesis of N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide to improve yield and purity?

To optimize synthesis, focus on stoichiometric ratios of reactants (e.g., triethylamine as a base for deprotonation), temperature control (e.g., maintaining 10°C during chloro acetyl chloride addition to minimize side reactions), and purification via recrystallization (e.g., chloroform for high-purity crystalline products). Monitoring reaction progress with TLC or HPLC ensures intermediates are minimized. Adjusting solvent polarity (e.g., 1,4-dioxane) can enhance solubility and reaction efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : For structural elucidation of aromatic protons (e.g., 4-chlorobenzyl group) and oxazinan-methyl linkages.
  • Mass Spectrometry (MS) : To confirm molecular weight (e.g., via ESI-MS or MALDI-TOF) and fragmentation patterns.
  • UV-Vis Spectroscopy : To analyze electronic transitions in the oxalamide core.
  • IR Spectroscopy : For identifying functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How do researchers identify and mitigate common impurities during synthesis?

Common impurities include unreacted intermediates (e.g., residual 3-tosyl-1,3-oxazinan-2-ylmethylamine) or byproducts from incomplete cyclization. Techniques include:

  • Column Chromatography : Using silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • HPLC-PDA : For detecting UV-active impurities at trace levels.
  • Recrystallization Optimization : Adjusting solvent systems (e.g., chloroform/methanol) to exclude polar byproducts .

Advanced Research Questions

Q. What strategies resolve conflicting data in biological activity studies?

Contradictions in bioactivity data (e.g., inconsistent IC50 values) require:

  • Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity) and enzyme inhibition assays.
  • Dose-Response Curves : Ensure linearity across multiple concentrations.
  • Statistical Robustness : Apply ANOVA or Bayesian analysis to account for variability. Cross-reference with structural analogs to identify SAR trends .

Q. How can computational modeling predict binding affinity to target proteins?

Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the oxalamide core and active sites (e.g., kinase domains). Parameters include:

  • Binding Energy Calculations : Compare ΔG values across derivatives.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories.
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features aligning with target pockets .

Q. What advanced purification techniques isolate stereoisomers?

For resolving stereoisomers (e.g., due to the oxazinan ring):

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Crystallization with Chiral Resolvents : Co-crystallize with L-tartaric acid derivatives.
  • Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to favor enantioselective pathways .

Q. How to design a SAR study for derivatives with enhanced pharmacological properties?

  • Systematic Substitution : Vary substituents on the 4-chlorobenzyl group (e.g., replace Cl with Br or CF3) and oxazinan tosyl group.
  • In Vitro Screening : Test derivatives against target enzymes (e.g., proteases) and off-target panels to assess selectivity.
  • LogP Optimization : Adjust lipophilicity via methyl or hydroxyl groups to improve membrane permeability .

Q. What are best practices for resolving NMR data discrepancies?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., aromatic protons).
  • Solvent Screening : Use deuterated DMSO or CDCl3 to enhance signal splitting.
  • Computational NMR Prediction : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Q. How to evaluate compound stability under various storage conditions?

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 1–3 months (ICH guidelines).
  • HPLC Stability Indicating Methods : Detect degradation products (e.g., hydrolysis of the oxalamide bond).
  • Light Sensitivity Testing : Use amber vials and UV/Vis monitoring to assess photodegradation .

Q. What methodologies determine the compound’s role in catalytic processes?

  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps.
  • In Situ IR/Raman Spectroscopy : Monitor reaction intermediates during catalysis.
  • Turnover Frequency (TOF) Analysis : Quantify catalytic cycles under varying temperatures/pressures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.